molecular formula C20H18N4O4 B2796465 Fmoc-(4R)-azido-L-Proline CAS No. 702679-55-8

Fmoc-(4R)-azido-L-Proline

Cat. No.: B2796465
CAS No.: 702679-55-8
M. Wt: 378.388
InChI Key: HOPXMBBEYJTPNX-XIKOKIGWSA-N
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Description

Fmoc-(4R)-azido-L-Proline is a derivative of proline, an amino acid, and is characterized by the presence of an azide group at the 4-position. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(4R)-azido-L-Proline typically involves the following steps:

    Protection of the Amino Group: The amino group of proline is protected using the Fmoc group. This is usually achieved by reacting proline with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Azide Group: The azide group is introduced at the 4-position of the proline ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(4R)-azido-L-Proline undergoes several types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA).

Major Products

Scientific Research Applications

Chemistry

Fmoc-(4R)-azido-L-Proline is used in peptide synthesis as a building block for the construction of complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The azide group can be selectively labeled with fluorescent probes, allowing for the visualization of proteins in cells .

Medicine

In medicinal chemistry, this compound is used to develop novel drug candidates. The azide group can be used to attach various pharmacophores to the proline scaffold, enhancing the biological activity of the resulting compounds.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents. Its ability to undergo click chemistry makes it a valuable tool for the rapid assembly of complex molecules.

Mechanism of Action

The mechanism of action of Fmoc-(4R)-azido-L-Proline involves its ability to participate in click chemistry reactions. The azide group can react with alkyne-containing molecules to form triazoles, which can modulate the activity of target proteins. This reactivity is exploited in the design of enzyme inhibitors and protein labeling reagents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azide group, which allows for selective modification using click chemistry. This makes it a versatile building block for the synthesis of complex molecules and a valuable tool in chemical biology .

Properties

IUPAC Name

(2S,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXMBBEYJTPNX-XIKOKIGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702679-55-8
Record name (2S,4R)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
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